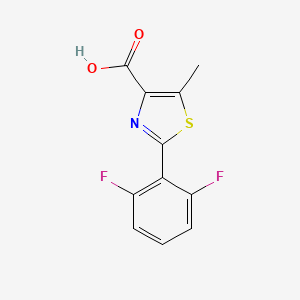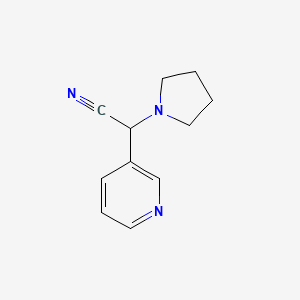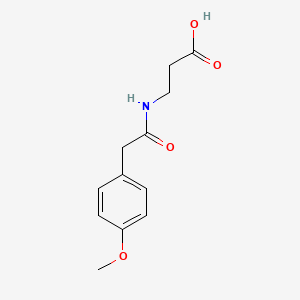
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid
説明
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, commonly known as MAPPA, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of 2-(4-methoxyphenyl)acetic acid and is used for the treatment of various inflammatory conditions.
作用機序
MAPPA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the production of prostaglandins, MAPPA reduces inflammation and pain.
Biochemical and Physiological Effects:
MAPPA has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress. MAPPA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One advantage of using MAPPA in lab experiments is that it is a well-characterized compound with known properties and mechanisms of action. This makes it easier to design experiments and interpret results. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type or tissue being studied.
将来の方向性
There are several potential future directions for research on MAPPA. One area of interest is its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for MAPPA, as well as its long-term safety profile.
科学的研究の応用
MAPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. MAPPA has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWUDULKXRWXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




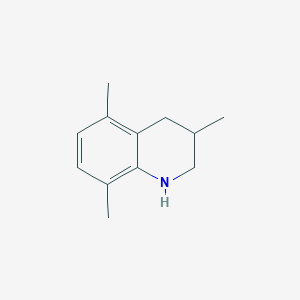


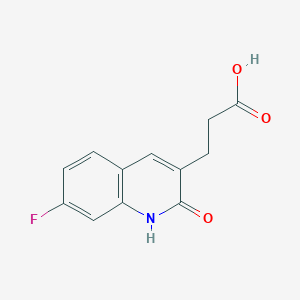
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
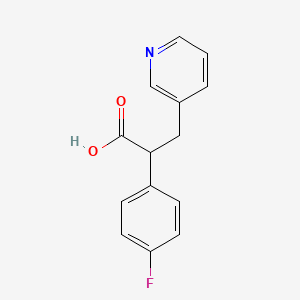
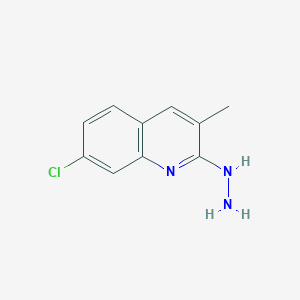

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
